molecular formula C11H8O2S B6370036 4-(2-Formylthiophen-4-yl)phenol, 95% CAS No. 1261959-41-4

4-(2-Formylthiophen-4-yl)phenol, 95%

Cat. No. B6370036
CAS RN: 1261959-41-4
M. Wt: 204.25 g/mol
InChI Key: STRSAILPYLAJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Formylthiophen-4-yl)phenol, 95% (4-FTP) is an organic compound with a molecular weight of 179.24 g/mol. It is a white crystalline solid with a melting point of 162-165°C and is soluble in most organic solvents. 4-FTP has a wide range of applications in various scientific fields, ranging from organic synthesis and catalysis to biochemistry and drug development. It is also used in the synthesis of various derivatives and has been studied in numerous scientific studies.

Mechanism of Action

The mechanism of action of 4-(2-Formylthiophen-4-yl)phenol, 95% is not fully understood. However, it is believed to be involved in the formation of reactive intermediates, which are then used to catalyze the formation of various heterocyclic compounds. It has also been suggested that 4-(2-Formylthiophen-4-yl)phenol, 95% acts as an electron-transfer catalyst, which is involved in the oxidation of various substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Formylthiophen-4-yl)phenol, 95% are not yet fully understood. However, it has been shown to have some antioxidant activity, which could potentially be beneficial in the treatment of various diseases. In addition, 4-(2-Formylthiophen-4-yl)phenol, 95% has been shown to have some anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Formylthiophen-4-yl)phenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and is not toxic, making it a safe and reliable reagent for use in various experiments. However, it is important to note that 4-(2-Formylthiophen-4-yl)phenol, 95% is not a very active catalyst and is not very efficient in the synthesis of certain compounds. Furthermore, it can be difficult to purify and can be unstable in certain conditions.

Future Directions

There are many potential future directions for research involving 4-(2-Formylthiophen-4-yl)phenol, 95%. These include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of various drugs and polymers. In addition, further research could be conducted on the mechanism of action of 4-(2-Formylthiophen-4-yl)phenol, 95% and its potential as an electron-transfer catalyst. Finally, research could be conducted on the optimization of the synthesis of 4-(2-Formylthiophen-4-yl)phenol, 95% and its use in various laboratory experiments.

Synthesis Methods

4-(2-Formylthiophen-4-yl)phenol, 95% can be synthesized from 2-formylthiophene, which is a sulfur heterocycle containing a formyl group. The synthesis of 4-(2-Formylthiophen-4-yl)phenol, 95% involves the reaction of 2-formylthiophene with a phenol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 100-110°C for a period of 1-2 hours. The product is then purified by recrystallization and the final product is obtained in the form of white crystals.

Scientific Research Applications

4-(2-Formylthiophen-4-yl)phenol, 95% is widely used in various scientific fields, ranging from organic synthesis and catalysis to biochemistry and drug development. It has been used as a catalyst in the synthesis of various derivatives and has been studied in numerous scientific studies. For example, 4-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various heterocyclic compounds, including pyridines, thiophenes, and thiazoles. It has also been used in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory agents. Furthermore, 4-(2-Formylthiophen-4-yl)phenol, 95% has been used in the synthesis of various polymers, such as polyethylene and polypropylene.

properties

IUPAC Name

4-(4-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-7,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRSAILPYLAJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683464
Record name 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-41-4
Record name 4-(4-Hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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